6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate
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Overview
Description
6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate is a chemical compound with the molecular formula C15H15ClO4 and a molecular weight of 294.737 g/mol . This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate can be achieved through various synthetic routes. One common method involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone . The reaction is typically carried out at 50°C, followed by acetylation using acetic anhydride .
Industrial Production Methods
The use of green solvents and catalysts may be employed to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one moiety to chroman-2-one.
Substitution: Halogen substitution reactions can occur at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using sodium azide or other nucleophiles.
Major Products
The major products formed from these reactions include quinones, chroman-2-one derivatives, and substituted chromen-2-one compounds .
Scientific Research Applications
6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various chromen-2-one derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with oxidoreductase enzymes and other cellular proteins .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate
- 7-methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate
- 2-oxo-4-propyl-2H-chromen-7-yl acetate
- 4-ethyl-2-oxo-2H-chromen-7-yl acetate
Uniqueness
6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and propyl groups at specific positions on the chromen-2-one ring enhances its reactivity and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C15H15ClO4 |
---|---|
Molecular Weight |
294.73 g/mol |
IUPAC Name |
(6-chloro-4-methyl-2-oxo-3-propylchromen-7-yl) acetate |
InChI |
InChI=1S/C15H15ClO4/c1-4-5-10-8(2)11-6-12(16)14(19-9(3)17)7-13(11)20-15(10)18/h6-7H,4-5H2,1-3H3 |
InChI Key |
STCAYGQYMILHLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=CC(=C(C=C2OC1=O)OC(=O)C)Cl)C |
Origin of Product |
United States |
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